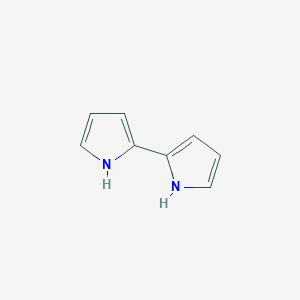

2,2'-Bipyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-pyrrol-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNQYODBKLBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293595 | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10087-64-6 | |

| Record name | 2,2'-Bipyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bipyrrole and Its Derivatives

Early Synthetic Approaches and Challenges

The initial forays into the synthesis of 2,2'-bipyrrole were marked by both ingenuity and significant challenges, reflecting the complexities of pyrrole (B145914) chemistry.

Dehydrogenation Route via Pyrrolidinylpyrrole Intermediates (Rapoport and Bordner)

A significant advancement in the synthesis of 2,2'-bipyrroles was the development of a dehydrogenation route by Rapoport and his colleagues. isuct.runih.gov This strategy was inspired by the methods of Fuhlhage and Van der Werf, who condensed pyrrole with 1-pyrroline (B1209420) to produce 2-(pyrrolidin-2-yl)pyrrole. isuct.runih.gov Rapoport's team adapted this by treating 2-(pyrrolidin-2-yl)pyrrole with palladium on carbon (Pd/C) at high temperatures to yield the desired this compound. nih.gov

A key finding was that the presence of an ester group at the α-position of the starting pyrrole deactivated it, preventing the formation of the necessary 2,2'-pyrrolidinylpyrrole intermediate. isuct.runih.gov To overcome this, a β-methoxy group was introduced to counteract the deactivating effect. isuct.runih.gov This modification allowed for the successful preparation of the intermediate, which was then dehydrogenated to give the this compound in a 40% yield. isuct.runih.gov

Later modifications by Rapoport and Bordner further refined this approach, including a Vilsmeier-Haack reaction between 2-pyrrolidinone (B116388) and pyrrole, which improved the yields of the intermediate 5-(pyrrol-2-yl)-3,4-dihydro-2H-pyrrole. isuct.runih.gov They also developed a method to produce asymmetric 2,2'-bipyrroles directly from 1,5-dihydropyrrol-2-ones and pyrrole. isuct.runih.gov

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Pyrrolidin-2-yl)pyrrole | Pd/C, 180°C, 12 h | This compound | 40% | |

| 2-Pyrrolidinone + pyrrole | Vilsmeier-Haack (POCl₃, DMF) | 5-(Pyrrol-2-yl)-3,4-dihydro-2H-pyrrole | 60–75% |

Coupling Reactions

Coupling reactions, particularly the Ullmann coupling, have become a cornerstone for the synthesis of 2,2'-bipyrroles, offering a more direct route to the bipyrrole core.

Ullmann Coupling and its Optimizations

The Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halides, was adapted for the synthesis of symmetric 2,2'-bipyrroles. google.comorganic-chemistry.orgchem-station.comnumberanalytics.comwikipedia.org Early attempts by Webb and Threlkeld involved reacting 2-halopyrroles with copper powder at high temperatures (160–200 °C) without a solvent. isuct.runih.govresearchgate.net These harsh conditions often led to side reactions and limited the functional group tolerance. nih.gov

The choice of halogen on the pyrrole ring significantly impacts the reactivity in Ullmann couplings. Webb and Threlkeld pioneered the use of 2-iodopyrroles with copper-bronze in refluxing quinoline (B57606) at 190°C, achieving yields as high as 89%. They also found that 2-bromopyrroles could be coupled to form this compound in a 54% yield. nih.gov Generally, the reactivity follows the order of I > Br > Cl for aryl halides in Ullmann reactions. chem-station.com

The introduction of electron-withdrawing groups, such as ethoxycarbonyl groups, at the α-positions of the pyrrole ring proved to be a crucial optimization. isuct.runih.gov Grigg and coworkers demonstrated that these substituents attenuated the reactivity of the pyrrole, allowing the Ullmann coupling of 2-iodopyrroles to proceed under much milder conditions. nih.gov The reaction could be carried out in N,N-dimethylformamide (DMF) at 100°C, and in some cases, even at room temperature. nih.gov

| Pyrrole Substrate | Halogen | Substituent(s) | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-halopyrrole | Iodo | None | Copper-bronze | 190°C, quinoline | 89% | |

| 2-halopyrrole | Bromo | None | Copper powder | High temperature | 54% | nih.gov |

| N-substituted iodopyrrole | Iodo | Ethoxycarbonyl | Copper powder | High temperature | 58.6% | isuct.ru |

| 2-iodopyrrole | Iodo | Ethoxycarbonyl | Copper | 100°C, DMF | Variable | nih.gov |

Reaction Conditions and Solvents

Traditionally, Ullmann reactions for this compound synthesis required high temperatures, often exceeding 200°C, and were performed with stoichiometric amounts of copper. wikipedia.orgnih.gov Solvents like quinoline, N,N-dimethylformamide (DMF), and nitrobenzene (B124822) have been commonly used. wikipedia.org For instance, the reaction of 2-iodopyrroles with copper-bronze in refluxing quinoline (190°C) has been reported.

Innovations have aimed to moderate these demanding conditions. The use of high-boiling aromatic hydrocarbon solvents, such as toluene (B28343), has been shown to produce high yields of 90% or greater. google.com While DMF can be used, it often leads to lower yields. google.com Vogel and colleagues improved upon earlier methods by substituting DMF with toluene as the solvent. nih.gov Grigg and co-workers found that conducting the coupling in DMF allowed the temperature to be reduced to 100°C, and in some cases, the reaction could proceed at room temperature. isuct.ru Further modifications include the use of activated copper powder, prepared by reducing copper sulfate (B86663) with zinc metal in hot water, and the introduction of soluble copper catalysts. wikipedia.orglongdom.org Sessler and co-workers employed activated copper(0), obtained from the reduction of CuI with potassium, to synthesize substituted 2,2'-bipyrroles at a relatively lower temperature of 110°C. longdom.org

| Solvent | Temperature | Catalyst | Yield | Reference |

| Quinoline | 190°C (reflux) | Copper-bronze | 54-89% | |

| Toluene | 100-200°C | Copper powder | >90% | google.com |

| N,N-Dimethylformamide (DMF) | Room Temperature - 100°C | Copper powder | Lower yields | google.comisuct.ru |

| Toluene/Water (1:1) | Room Temperature | Pd-C and activated zinc | Not specified | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for the synthesis of 2,2'-bipyrroles, often proceeding under milder conditions and with greater functional group tolerance than traditional methods. acs.orgnih.gov These reactions provide straightforward routes to construct C(sp²)–C(sp²) bonds. libretexts.org

Pd(0)-Catalyzed Homocoupling of 2-Iodopyrroles

A significant advancement in this compound synthesis is the Pd(0)-catalyzed homocoupling of 2-iodopyrroles. acs.orgworldscientific.com This method, which can be performed at room temperature in the presence of water, allows for the preservation of sensitive functional groups like formyl, ester, and nitrile. acs.org Jiao and co-workers developed an efficient approach using a combination of Pd-C and activated zinc metal as the catalyst in a toluene/water (1:1) solvent system under an argon atmosphere. acs.org Another effective system utilizes Pd(PPh₃)₄ in aqueous DMF at room temperature, achieving near-quantitative yields (up to 89%). The mild conditions and scalability of this protocol make it particularly suitable for producing fluorescent bipyrroles.

| Catalyst | Solvent | Temperature | Key Features | Yield | Reference |

| Pd-C and activated zinc | Toluene/Water (1:1) | Room Temperature | Tolerates formyl, ester, nitrile groups | Good yields | acs.org |

| Pd(PPh₃)₄ | Aqueous DMF | Room Temperature | Preserves functional groups, scalable | Up to 89% |

Suzuki Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgrsc.org In the context of this compound synthesis, this involves the reaction of a pyrrole-2-boronic acid with a bromopyrrole. isuct.ru Reynolds and co-workers developed protocols using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 100°C. isuct.rumdpi.com This method has been applied to the synthesis of various oligopyrroles, including quaterpyrroles. nih.gov More recently, a two-step method involving the iridium-catalyzed borylation of a pyrrole-2-carboxylate followed by Suzuki coupling with aryl or heteroaryl bromides has been described, which avoids the need for N-H protection and deprotection steps. nih.gov

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. libretexts.orgpreprints.org This method is known for its high reactivity, sometimes succeeding where Suzuki coupling fails. preprints.org For the synthesis of this compound derivatives, Stille coupling is often performed on dibrominated bipyrroles with organostannane derivatives. mdpi.com The reaction can be effectively carried out using microwave irradiation, which has been shown to give the best results. acs.org Sánchez-García and co-workers have studied the reactivity of 5,5'-dibrominated-2,2'-bipyrrole under Stille conditions to produce new oligopyrroles, such as 5,5'-bis(2-thienyl)-2,2'-bipyrrole. nih.gov A significant drawback of this method is the toxicity of the organostannyl compounds. preprints.org

Pd(OAc)₂-Based Oxidative Coupling (Patel and co-workers)

To access asymmetric 2,2'-bipyrroles, Patel and co-workers developed an oxidative coupling method based on palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov This procedure begins with the preparation of a 1,1'-carbonyldipyrrole, which is then treated with Pd(OAc)₂ in acetic acid. nih.govisuct.ru Subsequent hydrolysis yields the asymmetric this compound. isuct.ru This multi-step process provides a valuable route to constructs that are not easily accessible through symmetric coupling methods like the Ullmann reaction. nih.gov The reaction has also been noted in the context of direct C-H alkenylation of pyrroles. chemrxiv.orgmdpi.com

Pyrrole Ring-Forming Reactions Leading Directly to Bipyrrole Units

Paal-Knorr Reaction-Based Strategies

The Paal-Knorr synthesis, a classic method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia, has been adapted for the preparation of 2,2'-bipyrroles. A notable application of this strategy was demonstrated in a multi-step sequence aimed at synthesizing natural products containing bipyrrole subunits. isuct.ruresearchgate.net

In this approach, a key intermediate, a pyrrole ketoaldehyde, is treated with an amine, such as benzylamine, in the presence of an acid catalyst like acetic acid in a solvent such as methanol. isuct.ru This reaction directly furnishes N-substituted-2,2'-bipyrroles in yields ranging from 30% to 96%. isuct.ruresearchgate.net While effective for producing N-protected bipyrroles, which can be subsequently halogenated for natural product synthesis, this method's requirement for N-protection can be a limitation when the free N-H bipyrrole is the desired product. isuct.ru A three-step synthesis starting from pyrrole can produce 2,2'-bipyrroles by employing a sequential alcohol oxidation followed by a Paal-Knorr pyrrole synthesis using known pyrrolyl ketoalcohols. researchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| Pyrrole ketoaldehyde (28) | Benzylamine, Acetic Acid, Methanol | N-substituted-2,2'-bipyrrole (29) | 30-96 |

Vilsmeier-Haack Reaction and Related Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, and it has been extensively used in the synthesis and functionalization of 2,2'-bipyrroles. isuct.runih.gov This reaction, along with other electrophilic aromatic substitutions, is a primary method for introducing functional groups onto the bipyrrole core. isuct.runih.gov

Preparations of 5,5'-diformyl-2,2'-bipyrroles, which are crucial precursors for porphyrinoids like porphycenes and corroles, heavily rely on the Vilsmeier-Haack reaction. nih.gov For instance, treatment of a this compound with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield the corresponding 5,5'-diformyl derivative. nih.gov

The reactivity of pyrrole itself can be harnessed in Vilsmeier-Haack type conditions. For example, the reaction between 2-pyrrolidinone and pyrrole can be modified to produce 5-(pyrrol-2-yl)-3,4-dihydro-2H-pyrrole, which can then be dehydrogenated to a this compound. nih.gov Furthermore, a one-pot synthesis of pyrrolyldipyrromethenes from 5-halogenated-2-formylpyrrole utilizes POCl₃ to generate an intermediate that undergoes nucleophilic aromatic substitution with pyrrole. isuct.ru

Electrophilic substitution on the pyrrole ring generally occurs at the C2 position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance forms. libretexts.orgpearson.com This inherent reactivity makes pyrrole more susceptible to electrophilic attack than benzene, often allowing for reactions under milder conditions. pearson.compdx.edu

| Reactant(s) | Reagent(s) | Product |

| This compound | POCl₃, DMF | 5,5'-Diformyl-2,2'-bipyrrole |

| 2-Pyrrolidinone, Pyrrole | Vilsmeier-Haack conditions | 5-(pyrrol-2-yl)-3,4-dihydro-2H-pyrrole |

| 5-Halogenated-2-formylpyrrole, Pyrrole | POCl₃ | Pyrrolyldipyrromethene |

Oxidative Cyclization of α,c-Biladienes (for corrole (B1231805) synthesis)

The oxidative cyclization of a,c-biladienes is a key method for the synthesis of corroles, which are structural analogues of porphyrins containing a direct pyrrole-pyrrole bond. worldscientific.comacs.orgacs.orgcaltech.edu This reaction involves the formation of a macrocyclic ring from a linear tetrapyrrole precursor. acs.org

The success of the cyclization is highly dependent on the reaction conditions and the substitution pattern of the a,c-biladiene. worldscientific.comacs.orgacs.org The reaction is believed to proceed through an intramolecular pathway involving the formation of a fully conjugated 22,24-dihydro-a,b,c-bilatriene cation. worldscientific.com The solvent plays a critical role; for example, cyclization to corrole is favored in alcoholic solutions like methanol, while in chloroform, the open-chain biliverdin (B22007) is the major product. worldscientific.com

Substituents at the 10-position of the a,c-biladiene also exert a strong influence. worldscientific.comacs.orgacs.org Phenyl groups at this position have been shown to accelerate the cyclization to corrole, whereas alkyl groups can prevent the formation of both corrole and biliverdin. worldscientific.comacs.orgacs.org This is attributed to the ability of the 10-phenyl substituted a,c-biladienes to adopt the necessary conformation for cyclization. acs.org The free-base corrole can be prepared via the oxidative cyclization of the linear tetrapyrrole a,c-biladiene using an oxidant like p-chloranil. nih.gov

Hypervalent Iodine Chemistry

Oxidative Coupling of Pyrrole with Phenyliodine Bis(trifluoroacetate) (PIFA)

Hypervalent iodine reagents, particularly phenyliodine bis(trifluoroacetate) (PIFA), have emerged as powerful tools for the direct oxidative coupling of pyrroles to form 2,2'-bipyrroles. isuct.runih.govacs.orgnih.govcapes.gov.br This method provides a straightforward route to α-linked bipyrroles, often under mild conditions. nih.govthieme-connect.com

The reaction is typically mediated by PIFA in the presence of a Lewis acid, such as bromotrimethylsilane (B50905) (TMSBr) or boron trifluoride-etherate (BF₃-OEt₂). isuct.ruacs.org This approach is notable for its ability to furnish a range of substituted and unsubstituted bipyrroles. isuct.ru The reaction is amenable to electron-rich pyrroles and can even be controlled to produce 2,3'-bipyrroles by selecting an appropriate N-substituent on the pyrrole starting material. isuct.ruacs.orgnih.gov

The proposed mechanism involves a one-electron oxidation of the pyrrole by the PIFA-Lewis acid system to generate a pyrrole cation radical. acs.org This radical then reacts with another pyrrole molecule, followed by a further one-electron oxidation and deprotonation to yield the bipyrrole product. acs.org This method has been successfully applied to the synthesis of various electron-rich bipyrroles. thieme-connect.com

| Pyrrole Substrate | Reagents | Product(s) |

| Pyrrole | PIFA, TMSBr | This compound |

| N-substituted Pyrrole | PIFA, Lewis Acid | 2,3'-Bipyrrole |

| Electron-rich Pyrroles | PIFA, TMSBr | Substituted 2,2'-Bipyrroles |

Functionalization Strategies

The functionalization of pre-formed this compound scaffolds is crucial for tuning their properties and for their incorporation into more complex structures. The majority of these functionalization methods rely on the inherent electron-rich nature of the bipyrrole system, making it susceptible to electrophilic substitution reactions. isuct.runih.gov

Common functionalization strategies include acylations, with the Vilsmeier-Haack reaction being a prominent example, and halogenations. isuct.runih.gov These reactions typically introduce substituents at the α-positions (5 and 5') of the bipyrrole core. nih.gov

Beyond direct electrophilic substitution, other strategies involve pre-installing functional groups on the pyrrole precursors before the bipyrrole formation. isuct.runih.gov Examples include Ullmann couplings of β-substituted iodopyrroles or copper-catalyzed couplings of stannyl (B1234572) derivatives. isuct.runih.gov

Recently, new avenues for functionalization have been explored. For instance, the synthesis of the first 5,5'-dibrominated-2,2'-bipyrrole has opened up possibilities for further elaboration through cross-coupling reactions like Suzuki and Stille couplings, leading to the formation of novel oligopyrroles. isuct.runih.gov Another innovative approach involves the desulfurization of thienodipyrroles using Raney nickel, which allows for modification of the typical this compound substitution pattern. isuct.ru

| Functionalization Type | Reagents/Method | Position(s) Functionalized | Resulting Structure |

| Acylation | Vilsmeier-Haack (POCl₃, DMF) | 5, 5' | 5,5'-Diformyl-2,2'-bipyrrole |

| Halogenation | Halogenating agents | Typically 5, 5' | Halogenated 2,2'-bipyrroles |

| Cross-Coupling | Suzuki, Stille (from dibromo-bipyrrole) | 5, 5' | Aryl- or heteroaryl-substituted bipyrroles |

| Desulfurization | Raney Nickel (from thienodipyrrole) | 4, 4' | 4,4'-Disubstituted-2,2'-bipyrroles |

Electrophilic Substitution Reactions (e.g., acylations, halogenations)

Due to the electron-rich nature of the five-membered heteroaromatic rings, this compound readily undergoes electrophilic substitution reactions, which represent a primary method for its functionalization. nih.gov These reactions typically occur at the α-positions (5 and 5') of the bipyrrole unit.

Acylations: A key acylation method is the Vilsmeier-Haack reaction, which is instrumental in preparing 5,5'-diformyl-2,2'-bipyrroles. isuct.ru These diformyl derivatives are vital intermediates in the synthesis of complex macrocycles like porphycenes and corroles. researchgate.net For instance, treating a this compound with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can yield the corresponding 5,5'-diformyl derivative in yields of 70–75%. The traditional Friedel-Crafts aroylation of pyrrole at the 2-position is another established route for producing 2-aroylpyrroles. nsf.gov

Halogenations: Halogenation is another common electrophilic substitution used to functionalize 2,2'-bipyrroles. The introduction of halogen atoms, typically bromine, creates versatile synthetic handles for subsequent cross-coupling reactions. Sánchez-García and co-workers reported the synthesis of 5,5'-dibrominated-2,2'-bipyrrole, which can be used in Suzuki and Stille couplings to produce oligopyrroles. nih.govisuct.ru The resulting 5,5′-Dibromo-2,2′-bipyrrole is a key precursor for further functionalization, expanding its applications in areas like optoelectronics.

Table 1: Examples of Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Product | Significance of Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5,5'-Diformyl-2,2'-bipyrrole | Key intermediate for porphycenes and corroles | isuct.ru |

| Bromination | Bromine (e.g., NBS) | 5,5'-Dibromo-2,2'-bipyrrole | Precursor for cross-coupling reactions (Suzuki, Stille) | nih.govisuct.ru |

| Friedel-Crafts Aroylation | Aroyl chloride, Lewis acid | 2-Aroylpyrroles | Core motif in biologically active compounds | nsf.gov |

Pre-installation of Functional Groups in Starting Materials

An alternative to the direct functionalization of the this compound unit involves pre-installing the desired functional groups onto the pyrrole precursors before the coupling reaction that forms the bipyrrole. nih.govisuct.ru This approach is particularly useful when the desired substituents are incompatible with the conditions of either the bipyrrole formation or subsequent electrophilic substitution reactions. isuct.ru

One prominent example is the use of Ullmann couplings. Grigg and co-workers demonstrated that placing ethoxycarbonyl groups on the starting 2-iodopyrrole facilitated the copper-mediated Ullmann coupling. researchgate.net These ester groups not only activated the substrate for the coupling but also served as functional handles that could be later removed (via saponification and decarboxylation) to yield the unsubstituted this compound. researchgate.net Similarly, Sessler and co-workers utilized a multi-step approach to create a 4,4'-disubstituted-2,2'-bipyrrole by first synthesizing a dialkyl pyrrole-2,4-carboxylate, followed by iodination and an Ullmann coupling. isuct.ru They noted that the presence of electron-withdrawing groups on the iodopyrrole was crucial for the coupling to proceed efficiently. isuct.ru

Palladium-catalyzed cross-coupling reactions are also employed. An improved synthesis based on the Pd(0)-catalyzed homocoupling of various 2-iodopyrroles allows for the survival of functional groups like formyl, ester, and nitrile under mild, aqueous conditions at room temperature. nih.gov

Table 2: Synthesis of 2,2'-Bipyrroles via Pre-functionalized Pyrroles

| Starting Material | Pre-installed Group(s) | Coupling Method | Final Product | Reference |

|---|---|---|---|---|

| 2-Iodopyrrole derivative | Ethoxycarbonyl group | Ullmann coupling (Cu) | 5,5'-Dicarboxylate-2,2'-bipyrrole | researchgate.net |

| Dialkyl pyrrole-2,4-carboxylate | Alkyl and carboxylate groups | Iodination followed by Ullmann coupling | 4,4'-Disubstituted-2,2'-bipyrrole | isuct.ru |

| Functionalized 2-Iodopyrroles | Formyl, ester, or nitrile groups | Pd(0)-catalyzed homocoupling | Functionalized 2,2'-bipyrroles | nih.gov |

| β-Substituted iodo-pyrrole | Various β-substituents | Ullmann coupling | β-Substituted-2,2'-bipyrrole | nih.govisuct.ru |

Introduction of Alkyl, Vinyl, or Thiophene (B33073) Substituents for Tailored Properties

The introduction of specific substituents such as alkyl, vinyl, or thiophene groups onto the this compound framework allows for the fine-tuning of its physical and chemical properties, including solubility, stability, and electronic characteristics. nih.govalfa-chemistry.com

Alkyl Substituents: The incorporation of alkyl groups, such as methyl or ethyl, can significantly improve the solubility of this compound derivatives in organic solvents. alfa-chemistry.com This is a critical factor for solution-phase processing and the synthesis of polymeric materials. Methods to introduce these groups often involve building the bipyrrole from appropriately substituted pyrrole precursors. For example, various 4-alkyl- and 3-alkyl-2,2'-bipyrrole-5-carboxaldehydes have been synthesized using multi-step routes starting from substituted monopyrroles. nih.gov While alkyl-substituted 2,2'-bipyrroles can be unstable in the presence of air and acid, strategic placement and N-protection can mitigate these issues. nih.govresearchgate.net

Vinyl and Thiophene Substituents: Thienyl and vinyl groups are introduced to extend the π-conjugation of the bipyrrole system, which alters its optoelectronic properties. nih.govmdpi.com A common and effective strategy involves a three-step sequence: formation of a 5,5'-unsubstituted bipyrrole, subsequent bromination to yield the 5,5'-dibromo-2,2'-bipyrrole, and finally a palladium-catalyzed cross-coupling reaction like Suzuki or Stille coupling. nih.govmdpi.com This methodology has been used to synthesize a family of stable 2,2'-bipyrroles substituted at the 5 and 5' positions with thienyl and vinyl groups. nih.gov These substitutions lead to a red-shift in the maximum absorption wavelength (λmax) and enhance chemical stability compared to the unsubstituted parent compound. nih.govalfa-chemistry.com The introduction of vinyl groups can also be achieved via aldol (B89426) condensation reactions on formyl-substituted bipyrroles. alfa-chemistry.com

Table 3: Tailoring this compound Properties with Specific Substituents

| Substituent | Synthetic Method | Typical Position | Tailored Property | Reference |

|---|---|---|---|---|

| Alkyl (e.g., Ethyl, Methyl) | Synthesis from substituted pyrroles | 3, 3', 4, 4' | Improved solubility in organic solvents | alfa-chemistry.comnih.gov |

| Vinyl | Stille/Suzuki coupling; Aldol condensation | 5, 5' | Extended π-conjugation, red-shifted absorption | nih.govalfa-chemistry.com |

| Thiophene | Stille/Suzuki coupling | 5, 5' | Extended π-conjugation, low oxidation potential, chemical stability | nih.govmdpi.com |

Chemical Reactivity and Derivatization of 2,2 Bipyrrole

Oxidation Reactions

The oxidation of 2,2'-bipyrrole can be achieved using various oxidizing agents, leading to different products depending on the reaction conditions. Common reagents employed for this purpose include ferric chloride (FeCl₃) and potassium permanganate (B83412) (KMnO₄). The oxidation process can result in the formation of bipyrrole quinones or lead to oxidative polymerization. mdpi.com For instance, the chemical oxidation of extended this compound monomers with iron (III) chloride has been shown to produce polymeric materials, indicated by a change in solution color. mdpi.com

In the context of electropolymerization, this compound and its derivatives serve as monomers that can be oxidized electrochemically to form conducting polymers. mdpi.com The oxidation potential is a key parameter in this process and is significantly influenced by the molecular structure. Extended conjugation in the monomer lowers the oxidation potential, facilitating polymerization without degrading the polymer backbone. mdpi.com The electrochemical oxidation of this compound in the presence of various anions, such as tosylate, has been studied to understand its effect on the synthesis of polypyrrole. acs.org

Table 1: Common Oxidation Reactions and Products Use the interactive buttons to sort the data.

| Reaction Type | Reagent(s) | Major Product Type | Reference |

|---|---|---|---|

| Chemical Oxidation | Ferric chloride (FeCl₃), Potassium permanganate (KMnO₄) | Bipyrrole quinones | |

| Oxidative Polymerization | Iron (III) chloride | Conducting polymers | mdpi.com |

| Electrochemical Oxidation | Applied potential | Polymeric films (e.g., Polypyrrole) | mdpi.comacs.org |

| Oxidative Coupling | FeCl₃ | Porphyrinoids (via intramolecular coupling) | isuct.ru |

Reduction Reactions

Reduction reactions of this compound and its derivatives typically target specific functional groups rather than the aromatic core itself, unless under harsh conditions. For derivatives containing carbonyl groups, such as the tetraone derivative 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone, reduction can be readily accomplished. vulcanchem.com

Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective. vulcanchem.com For example, the treatment of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone with sodium borohydride reduces the ketone functionalities to secondary alcohols, yielding 2,2',5,5'-tetrahydroxybipyrrole derivatives. vulcanchem.com This transformation highlights the ability to selectively modify peripheral functional groups while preserving the core bipyrrole structure.

Electrophilic Substitution Reactions

The electron-rich nature of the pyrrole (B145914) rings in this compound makes it highly susceptible to electrophilic substitution. These reactions are a cornerstone for the functionalization of the bipyrrole core, allowing the introduction of a wide array of substituents. nih.gov The substitution preferentially occurs at the α-positions (C5 and C5'), which are the most electron-rich and sterically accessible sites. vulcanchem.com

Common electrophilic substitution reactions include:

Halogenation : Bromination and chlorination can be readily achieved, often using bromine (Br₂) or chlorine (Cl₂) with a catalyst. vulcanchem.com The resulting 5,5'-dihalogenated-2,2'-bipyrroles are valuable intermediates for further derivatization via cross-coupling reactions. nih.govvulcanchem.com

Formylation : The Vilsmeier-Haack reaction is a widely used method to introduce formyl groups at the 5 and 5' positions. nih.gov This reaction typically uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The resulting 5,5'-diformyl-2,2'-bipyrroles are key precursors for the synthesis of complex macrocycles like porphycenes. nih.govacs.org

Acylation : Similar to formylation, acylation reactions can introduce ketone functionalities onto the bipyrrole rings, providing another route for functionalization. nih.gov

Derivatization for Enhanced Properties

The chemical reactivity of this compound is harnessed to synthesize derivatives with specific, enhanced properties for applications in materials science and coordination chemistry. mdpi.comacs.org

This compound is a fundamental building block for constructing larger, π-conjugated systems, including oligopyrroles, conducting polymers, and porphyrinoids. mdpi.comisuct.ru Extending the π-conjugation pathway significantly alters the electronic and photophysical properties of the resulting molecule, often leading to lower oxidation potentials and red-shifted absorption spectra. mdpi.comalfa-chemistry.com

Key strategies for forming these systems include:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools. nih.govmdpi.com Typically, a 5,5'-dibromo-2,2'-bipyrrole is coupled with various (hetero)aryl boronic acids or stannanes to create extended oligomers. nih.govmdpi.com A significant breakthrough was the development of a Pd(0)-catalyzed homocoupling of 2-iodopyrroles at room temperature, which allows for the preservation of sensitive functional groups. acs.org

Condensation Reactions : this compound can be condensed with other pyrrolic precursors, such as dipyrromethane-dimethanol, to synthesize macrocycles like corroles. alfa-chemistry.com Similarly, 5,5'-diformyl-2,2'-bipyrrole is a crucial intermediate for synthesizing porphycenes via McMurry coupling. nih.govisuct.ru

Oxidative Polymerization : As mentioned, this compound monomers can be polymerized to form conducting polymers. The introduction of substituents on the bipyrrole unit can be used to tune the properties, such as solubility and conductivity, of the final polymer. mdpi.com

Table 2: Examples of Extended π-Conjugated Systems from this compound Use the interactive buttons to sort the data.

| System Type | Synthetic Method | Key Precursor | Reference |

|---|---|---|---|

| Oligopyrroles/Conducting Polymers | Suzuki or Stille Coupling | 5,5'-Dibromo-2,2'-bipyrrole | nih.govmdpi.com |

| Porphycenes | McMurry Coupling | 5,5'-Diformyl-2,2'-bipyrrole | nih.govisuct.ru |

| Corroles | Condensation with dipyrromethane-dimethanol | This compound | alfa-chemistry.com |

| Sapphyrins | Condensation with tripyrrane dialdehyde | This compound | acs.orgresearchgate.net |

The introduction of substituents, such as methyl groups, onto the this compound core has a pronounced effect on its physical and chemical properties. Alkyl groups are known to influence solubility, stability, and reactivity. alfa-chemistry.comrsc.org

Research has shown that the synthesis of various alkyl-2,2'-bipyrroles can be achieved through methods like the Ullmann reaction on substituted 2-iodopyrroles, followed by hydrolysis and decarboxylation. rsc.org For example, 4,4'-diethyl-2,2'-bipyrrole and diethyl 3,3',4,4'-tetramethyl-2,2'-bipyrrole-5,5'-dicarboxylate have been successfully synthesized. rsc.org

Key impacts of methyl and other alkyl substitutions include:

Solubility : The introduction of alkyl chains, such as ethyl or propyl groups, can significantly improve the solubility of this compound derivatives in organic solvents. alfa-chemistry.com This is a critical factor for solution-based processing and for overcoming the limited solubility of the parent compound in certain reaction conditions. alfa-chemistry.com

Stability : While providing benefits, alkyl substitutions can also affect stability. Alkyl-2,2'-bipyrroles are described as colorless solids that should be stored away from air, as they are very unstable in solution, particularly in the presence of acid, leading to color development. rsc.org

Reactivity and Reaction Yields : The nature and position of substituents on the pyrrole rings greatly influence the performance of subsequent chemical reactions. acs.org An improved synthesis of alkyl-substituted 2,2'-bipyrroles, involving N-protection before Ullmann coupling, was shown to enhance reaction yields by 20 to 30%. researchgate.net This indicates that steric and electronic effects from the alkyl groups play a crucial role in directing the outcome of synthetic procedures.

Advanced Spectroscopic and Computational Studies

Electronic Structure Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for understanding the electronic structure of 2,2'-bipyrrole and its analogues. These theoretical approaches provide detailed insights that complement experimental findings.

DFT calculations are widely used to predict the molecular and electronic structures of this compound and its derivatives. acs.org These calculations can accurately determine ground-state geometries, including bond lengths, bond angles, and torsional angles between the two pyrrole (B145914) rings. For instance, DFT studies have been employed to understand the impact of substituents on the structural and electronic properties of bipyrrole systems. researchgate.net The B3LYP hybrid functional is a commonly used method in these studies, often providing results that are in good agreement with experimental data for relatively large molecules. researchgate.netrsc.org

In more complex "boomerang-shaped" bipyrroles, DFT calculations have been instrumental in exploring the mechanism of their synthesis and understanding their configurational stability. beilstein-journals.org For example, calculations have predicted the inversion barriers for enantiomers of these complex bipyrrole derivatives, which is consistent with experimental observations of their stability. beilstein-journals.org Furthermore, DFT has been used to rationalize the bathochromic (red) shift observed in the UV-Vis spectra of certain substituted bipyrroles by analyzing the energy levels of their molecular orbitals. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the vertical excitation energies and simulating the UV-Vis absorption spectra of molecules. rsc.org For this compound and its derivatives, TD-DFT calculations have been successfully used to replicate experimental absorption profiles. These calculations help in assigning the observed electronic transitions, often corresponding to π-π* transitions within the conjugated system.

TD-DFT has also been crucial in understanding the nature of excited states. In some boomerang-shaped bipyrrole derivatives, TD-DFT calculations, in conjunction with experimental data, have suggested the involvement of solvent-induced symmetry-breaking charge transfer in the excited state. beilstein-journals.orgnih.gov This phenomenon is particularly relevant for donor-acceptor systems, where the electronic distribution changes significantly upon excitation. beilstein-journals.org The correlation between experimental circular dichroism (CD) spectra and TD-DFT calculations has also been used to confirm the structure of chiral bipyrrole systems. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of molecules, including their reactivity and optical properties. ekb.eg DFT calculations are frequently used to determine the energies and spatial distributions of the HOMO and LUMO of this compound and its derivatives. The energy difference between the HOMO and LUMO, known as the bandgap, is a critical parameter that influences the color and electronic properties of these compounds. ekb.eg

For many bipyrrole derivatives, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting moieties. beilstein-journals.orgresearchgate.net This separation is characteristic of donor-acceptor systems. beilstein-journals.org The introduction of substituents can significantly alter the HOMO and LUMO energy levels. For example, computational studies have shown that alkyl groups at the 3 and 3' positions of the bipyrrole core can increase the energy level of the HOMO, leading to a smaller bandgap and a bathochromic shift in the absorption spectrum. nih.gov The ability to tune the bandgap through chemical modification is a key aspect in the design of new materials for applications such as organic solar cells. physchemres.org

Table 1: Calculated HOMO, LUMO, and Energy Gap for Selected Bipyrrole Derivatives

This table is for illustrative purposes. Actual values can vary based on the specific derivative and computational method.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6PyOCH3 | -3.51 | -0.27 | 3.23 |

Data sourced from a theoretical study on oligopyrroles and their derivatives. researchgate.net

Spectroscopic Characterization

Experimental spectroscopic techniques provide direct evidence of the electronic transitions and photophysical processes occurring in this compound and its derivatives.

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in conjugated molecules like this compound. technologynetworks.com The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the wavelengths of light absorbed, which is related to the electronic structure of the molecule.

For this compound derivatives, the position of the maximum absorption wavelength (λmax) is highly dependent on the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. nih.gov Extending the π-conjugation, for instance by introducing vinyl groups, leads to a bathochromic shift in the absorption spectrum. nih.gov The solvent environment can also influence the absorption spectra, a phenomenon known as solvatochromism. nih.gov

Table 2: UV-Vis Absorption Data for Selected Divinylbipyrrole Derivatives in Dichloromethane

| Compound | Substituent on Vinyl Group | λmax (nm) |

|---|---|---|

| Derivative 1 | Malononitrile | 553 |

| Derivative 2 | Meldrum's acid | 576 |

Data sourced from a study on photoluminescent divinylbipyrroles. nih.gov

Many this compound derivatives exhibit photoluminescence, emitting light after being electronically excited. This property is highly desirable for applications in areas like organic light-emitting diodes (OLEDs). nih.gov The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield (ΦF), are sensitive to the molecular structure and environment.

The fluorescence quantum yield, which represents the efficiency of the emission process, can vary significantly among different bipyrrole derivatives. For example, some "boomerang-shaped" bipyrroles have been shown to be highly efficient fluorophores, with quantum yields exceeding 80% in non-polar solvents like toluene (B28343). nih.gov In contrast, other derivatives may have very low quantum yields due to molecular flexibility which promotes non-radiative decay pathways. nih.gov Structural rigidity and intramolecular hydrogen bonding are often key factors in achieving high fluorescence quantum yields in bipyrrole systems. nih.gov The emission spectra of some bipyrrole derivatives also exhibit solvatochromism, with the emission becoming significantly red-shifted and broadened in more polar solvents. nih.gov

Table 3: Fluorescence Quantum Yields (ΦF) for Selected Bipyrrole Derivatives in Different Solvents

| Compound | Solvent | ΦF (%) |

|---|---|---|

| cNMI2H | Toluene | 83 |

| cNMI3H | Toluene | 80 |

| cNMI2H | Acetonitrile | 64 |

| cNMI3H | Acetonitrile | 66 |

| Bipyrrole with barbituric unit | Dichloromethane | 93 |

Data compiled from studies on boomerang-shaped bipyrroles and divinylbipyrroles. nih.govnih.gov

Vibrationally Resolved Fluorescence and Excitation Spectra

Vibrationally resolved fluorescence and fluorescence excitation spectra of this compound have been investigated in solid solutions of n-hexane at a temperature of 4.2 K. researchgate.netdntb.gov.uaaip.orgaip.org The analysis of these spectra reveals significant details about the electronic structure of the molecule. The S₀ to S₁ excitation energy for this compound is notably high, measured at 32,720 cm⁻¹. researchgate.netdntb.gov.uaaip.org This is considerably higher than that of analogous heterocyclic dimers like 2,2'-bithiophene (B32781) (29,603 cm⁻¹) and 2,2'-thienylpyrrole (30,006 cm⁻¹), which suggests a nonplanar geometry for the two pyrrole rings in this compound. researchgate.netdntb.gov.uaaip.org

The vibronic development in the spectra of this compound is similar to that observed in longer polythiophene oligomers. researchgate.netdntb.gov.uaaip.org The coincidence of origin energies in both the excitation and emission spectra confirms that the S₀ to S₁ transition is symmetry-allowed. researchgate.netdntb.gov.uaaip.org In the framework of simple molecular orbital theory, this transition is described as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.uaaip.org All new 5,5'-substituted this compound compounds have been found to exhibit moderate fluorescence. nih.gov

| Compound | S₀ to S₁ Excitation Energy (cm⁻¹) | Key Spectral Features |

|---|---|---|

| This compound | 32,720 researchgate.netdntb.gov.uaaip.org | Indicates nonplanarity of the pyrrole rings. researchgate.netdntb.gov.uaaip.org |

| 2,2'-Bithiophene | 29,603 researchgate.netdntb.gov.uaaip.org | Symmetry-allowed S₀ to S₁ transition. researchgate.netdntb.gov.uaaip.org |

| 2,2'-Thienylpyrrole | 30,006 researchgate.netdntb.gov.uaaip.org | Vibronic development similar to polythiophene oligomers. researchgate.netdntb.gov.uaaip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound and its derivatives. In a study of a reaction product of this compound, two broad D₂O-exchangeable signals were observed at δH = 11.6 (one proton) and 12.4 (two protons). chegg.com

For derivatives, such as 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), detailed ¹H and ¹³C NMR analyses have been performed. frontiersin.org The chemical shifts are recorded in ppm, with tetramethylsilane (B1202638) serving as the internal standard. frontiersin.org In the ¹³C-NMR spectrum of MBC, ten distinct carbon signals were identified, corresponding to one methyl group, five methine carbons, and four quaternary carbons. frontiersin.org The analysis of various substituted 2,2'-bipyrroles shows characteristic signals. For instance, dibenzyl 4,4′-bis(2-methoxycarbonylethyl)-3,3′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate exhibits a proton signal for the NH groups at δ = 9.21 ppm and signals for the methyl groups at δ = 2.00-2.05 ppm. nih.gov The synthesis of various methyl-substituted 2,2'-bipyrroles has been conducted to investigate their spectral properties under identical conditions. capes.gov.br

| Compound Derivative | Solvent | Proton Signal (δ, ppm) | Assignment |

|---|---|---|---|

| Product of this compound reaction | CDCl₃ chegg.com | 11.6 (broad) | 1H, D₂O-exchangeable |

| 12.4 (broad) | 2H, D₂O-exchangeable | ||

| Dibenzyl 4,4′-bis(2-methoxycarbonylethyl)-3,3′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate | CDCl₃ nih.gov | 9.21 (s) | 2H, NH |

| 2.00-2.05 (m) | 6H, CH₃ | ||

| Benzyl 5-iodo-3,4-dimethylpyrrole-2-carboxylate | CDCl₃ nih.gov | 8.80 (s) | 1H, NH |

Mass Spectrometry (MS, MALDI-TOF)

Mass spectrometry (MS) techniques, including Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are employed to determine the molecular weight and structure of this compound and its derivatives. ESI-MS analysis was used to characterize compounds like 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). frontiersin.org High-resolution ESI-MS of natural MBC showed a sodium adduct ion [M+Na]⁺ at m/z 213.0640, corresponding to the molecular formula C₁₀H₁₀N₂O₂Na. frontiersin.org

MALDI-TOF mass spectrometry has been particularly useful in confirming the formation of oligomers during the electropolymerization of this compound monomers. mdpi.comresearchgate.net For instance, the MALDI-TOF spectrum of a dithienyl-substituted bipyrrole derivative showed a main peak at m/z 586.2, corresponding to the monomer, and another at m/z 1170.1, corresponding to the dimer. mdpi.com A much smaller peak for the trimer (n=3) was observed at m/z 1755.8. mdpi.com These studies often use matrices like dithranol for sample preparation. mdpi.comresearchgate.net Additionally, gas chromatography coupled with mass spectrometry (GC/MS) has been used to analyze halogenated derivatives of this compound found in marine life. researchgate.net

| Compound/Derivative | Ionization Method | Matrix | Observed m/z | Assignment |

|---|---|---|---|---|

| 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) | ESI-MS frontiersin.org | N/A | 213.0640 | [M+Na]⁺ |

| Dithienyl-substituted bipyrrole | MALDI-TOF mdpi.com | Dithranol mdpi.com | 586.2 | Monomer |

| 1170.1 | Dimer | |||

| Quaterpyrrole 1b (N-methylated) | MALDI-TOF mdpi.com | Dithranol mdpi.com | 586.2 | Monomer |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound and its derivatives is extensively studied using cyclic voltammetry (CV), particularly to evaluate their oxidation potentials and suitability as monomers for conducting polymers. mdpi.comresearchgate.netresearchgate.net These monomers generally exhibit low oxidation potentials compared to pyrrole, a characteristic attributed to the extended length of their conjugation pathway. mdpi.comresearchgate.net

The oxidation potential (Ep,a) is influenced by the molecular structure. For a quaterpyrrole monomer (1a), the first oxidation peak appears at 0.17 V (vs. Fc⁺/Fc), a value similar to that of unsubstituted quaterpyrrole (0.16 V). mdpi.com Methylation of the terminal pyrrole rings (monomer 1b) lowers the oxidation potential to 0.14 V. mdpi.com In contrast, a derivative with external thiophene (B33073) groups (monomer 1c) shows a higher Ep,a of 0.25 V. mdpi.com A significant decrease in the oxidation potential is generally observed as the length of the pyrrole oligomer chain increases. mdpi.comresearchgate.net The electrochemical measurements are typically performed in a solution like dry tetrahydrofuran (B95107) (THF) with a supporting electrolyte such as tetra-butyl ammonium (B1175870) perchlorate (B79767) (TBAP). mdpi.comresearchgate.net The potentiodynamic electropolymerization of these monomers results in the formation of polymeric films on the working electrode, which often exhibit reversible electrochromic behavior. mdpi.com

| Monomer | Description | Oxidation Potential (Ep,a vs Fc⁺/Fc, V) |

|---|---|---|

| Monomer 1a | Quaterpyrrole mdpi.com | 0.17 mdpi.com |

| Monomer 1b | N-methylated terminal pyrroles mdpi.com | 0.14 mdpi.com |

| Monomer 1c | External thiophene groups mdpi.com | 0.25 mdpi.com |

| Unsubstituted Quaterpyrrole | Reference compound mdpi.com | 0.16 mdpi.com |

Applications in Materials Science and Organic Electronics

Synthesis of Conducting Polymers

Conducting polymers derived from 2,2'-bipyrrole are of significant interest due to their potential for high conductivity, environmental stability, and tunable properties. researchgate.net These materials inherit the advantageous properties of polypyrrole while allowing for modifications that can enhance performance and processability. mdpi.comresearchgate.net

This compound serves as an effective monomer for creating conductive polymers through electropolymerization, a process where a polymer film is deposited onto an electrode by applying an appropriate voltage. iarjset.com A key advantage of using this compound and its derivatives over simple pyrrole (B145914) is their lower oxidation potential. mdpi.comresearchgate.net This is attributed to the extended length of the π-conjugated pathway in the bipyrrole structure, which facilitates the removal of electrons to initiate polymerization. mdpi.comresearchgate.net

The process of electropolymerization involves the oxidation of the monomer to form radical cations. These reactive species then couple, eliminating protons, and this process repeats to build longer polymer chains on the surface of the working electrode. iarjset.com The use of monomers with lower oxidation potentials is beneficial as it can help prevent the degradation of the growing polymer backbone that might occur at higher potentials. researchgate.net

| Monomer | Description | Oxidation Potential (Ep,a vs. Fc+/Fc in V) |

|---|---|---|

| Pyrrole | Base unit | ~0.8-1.2 V (literature value) |

| This compound | Dimer of pyrrole | Lower than pyrrole (literature value) |

| Substituted this compound (1a) | Quaterpyrrole derivative | 0.17 |

Data sourced from a study on extended 2,2'-bipyrroles, illustrating the marked decrease in oxidation potential as the pyrrole oligomer chain length increases. mdpi.com

The electrical and physical properties of polymers derived from this compound can be precisely controlled by modifying the monomer's structure. mdpi.com Introducing substituent groups at the β-positions (the 3, 3', 4, and 4' positions) of the bipyrrole rings can significantly alter the resulting polymer's characteristics. mdpi.comnih.gov For instance, adding ester and phenyl groups can improve the solubility of the polymers in organic solvents, making them more processable. mdpi.com

Substituents also have a profound electronic effect. They can modify the redox properties of the materials and influence the planarity of the polymer chains, which in turn affects conductivity. mdpi.comresearchgate.net The choice of substituent groups is critical to ensure that the polymer achieves the desired optical and electrical properties without a significant loss in conductivity. nih.gov

Extending the conjugation pathway by using longer oligomers as monomers, such as those based on quaterpyrrole, further reduces the oxidation potential and influences the final polymer's properties. mdpi.com Research has shown that even simple modifications, like adding methyl groups, can dramatically affect the solubility and film-forming capabilities of the resulting polymers. mdpi.com

| Polymer from Monomer | Description | Conductivity (S/cm) |

|---|---|---|

| 1b | Polymer from a quaterpyrrole monomer | 0.1 - 100 (comparable to other conductive polypyrrole derivatives) |

| 1c | Polymer from a thiophene-substituted bipyrrole monomer | Similar to other thiophene (B33073) derivatives with alkyl-ester groups |

Conductivity values for polymeric films prepared by electropolymerization of different extended this compound monomers, demonstrating the influence of monomer structure on electrical properties. mdpi.com

Polymeric films synthesized from this compound monomers exhibit interesting electrochromic properties, meaning they can change color in response to an electrical potential. mdpi.com This behavior is reversible and is a direct result of the redox (reduction-oxidation) reactions occurring within the polymer backbone. researchgate.net

During cyclic voltammetry experiments, films made from a thiophene-substituted this compound monomer were observed to switch from a pale pink color in their neutral state to transparent during the oxidation step. mdpi.com Similarly, films from a quaterpyrrole-based monomer changed from a brown-red hue to transparent upon oxidation. mdpi.com This reversible color-changing ability makes these this compound-based conducting polymers promising candidates for applications such as smart windows, displays, and sensors. mdpi.com

Organic Electronic Devices

The this compound unit is a fundamental component in the design of more complex organic molecules for use in electronic devices. Its electron-rich nature and rigid, planar structure make it an attractive building block for materials used in organic solar cells and light-emitting diodes.

In the field of organic solar cells (OSCs), materials capable of efficient light absorption and charge transport are crucial. mdpi.com While this compound itself may not be the primary active material, its derivatives, such as those based on diketopyrrolopyrrole (DPP), are widely investigated. nih.gov The bipyrrole moiety forms the core of these larger, more complex molecules. The molecular engineering of these structures is key to tuning their absorption spectra and energy levels for optimal device performance. mdpi.com

Recent research has focused on designing novel non-fused acceptor molecules for OSCs that incorporate pyrrole-based units to improve light utilization and stability. nih.gov The intrinsic stability of the pyrrole structure contributes to the enhanced photostability of the final device. nih.gov By incorporating units like this compound into the molecular design of donor or acceptor materials, researchers aim to create OSCs with higher power conversion efficiencies and longer operational lifetimes. nih.govnih.gov

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is applied. jmaterenvironsci.com The color and efficiency of the light emission depend on the organic materials used in the emissive layer. ossila.com π-conjugated organic molecules are excellent candidates for OLED applications due to their thermal stability and high charge mobility. jmaterenvironsci.com

Computational studies have explored the potential of molecular materials based on pyrrole and terphenyl units for OLEDs. jmaterenvironsci.com Molecules designed with structures like "pyrrole-terphenyl-terphenyl-pyrrole" are investigated to understand their structural and electronic properties. jmaterenvironsci.com The inclusion of the pyrrole-based segments, such as the bipyrrole unit, is critical for defining the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which ultimately determines the color of the emitted light. jmaterenvironsci.com While first-generation OLEDs used organic dyes like pyrroline, the development of new, more complex molecules often leverages the stable and electronically versatile this compound framework to create next-generation materials. ossila.comjmaterenvironsci.com

Organic Semiconductors

The unique electronic properties and reactivity of this compound and its derivatives make them a subject of significant interest in the field of organic electronics and materials science. cymitquimica.com These compounds serve as foundational units for the creation of conducting polymers. researchgate.net By substituting 2,2'-bipyrroles at the 5 and 5' positions with various groups like pyrrolyl, N-methyl-pyrrolyl, and thienyl, new monomers can be synthesized. mdpi.com These monomers exhibit low oxidation potentials compared to pyrrole, an advantageous characteristic attributed to the extended conjugation pathway. mdpi.com

The polymerization of these functionalized this compound monomers can be achieved through oxidative or electropolymerization methods, resulting in the formation of polymeric films. mdpi.com These films possess intriguing electrical and electrochromic properties that are comparable to other conjugated polymers used in electronics. mdpi.com For instance, polymeric films derived from certain this compound monomers have shown homogeneous and continuous structures, with some exhibiting surfaces composed of nanoparticle clusters. mdpi.com The conductivity of these polypyrrole thin films can be significant, with values ranging from 2.2 ± 0.7 S/m to 5.6 ± 0.2 S/cm. researchgate.net The development of stable, soluble, and easily processable this compound derivatives is crucial for their application in macrocyclic and materials chemistry. acs.orgnih.gov

Table 1: Properties of this compound-Based Polymers

| Monomer Type | Polymerization Method | Key Property | Application Area |

|---|---|---|---|

| 5,5'-disubstituted 2,2'-bipyrroles | Oxidative/Electropolymerization | Low oxidation potential, Electrical conductivity | Organic Electronics mdpi.com |

| Bicyclo[2.2.1]heptane-fused pyrroles | Oxidative Polymerization | High conductivity, Reversible modulation by pH | Molecular Wires, Sensors acs.org |

Porphyrinoids and Macrocyclic Systems

Functionalized N-unsubstituted 2,2'-bipyrroles are fundamental building blocks for the synthesis of a wide array of pyrrolic macrocycles, collectively known as porphyrinoids. nih.gov The inclusion of the this compound subunit within these macrocycles imparts specific geometric features and distinct electronic properties. acs.orgnih.gov This has led to the development of a vast number of porphyrinoids containing this structural motif, which are explored for applications ranging from anion binding to catalysis. researchgate.netresearchgate.net

Building Block for Porphycenes

Porphycene (B11496), the first constitutional isomer of porphyrin to be synthesized, prominently features the this compound moiety. nih.govresearchgate.net In the porphycene structure, a dipyrromethene subunit of porphyrin is replaced by a this compound, which endows the resulting molecule with new and interesting characteristics. nih.gov The seminal synthesis of porphycene was accomplished by Vogel and coworkers in 1986. rsc.org Their strategy involved the preparation of 5,5'-diformyl-2,2'-bipyrrole, followed by a cyclization step using a McMurry-type coupling with low-valent titanium, and subsequent air oxidation. nih.govrsc.org Although the initial yields were low (2–50%), this synthesis was a landmark achievement that opened the door to the broad field of porphyrinoid chemistry. nih.govrsc.org More recent methodologies have focused on improving synthetic efficiency, such as a one-pot reaction for synthesizing 4,4'-diaryl-substituted 2,2'-bipyrroles, which serve as direct precursors to 2,7,12,17-tetraaryl-porphycenes. researchgate.net

Table 2: Key Synthetic Steps for Porphycene from this compound

| Precursor | Key Reaction | Intermediate/Product | Reference |

|---|---|---|---|

| This compound | Vilsmeier-Haack formylation | 5,5'-diformyl-2,2'-bipyrrole | rsc.org |

| 5,5'-diformyl-2,2'-bipyrrole | McMurry coupling (low-valent titanium) | Porphycene macrocycle | nih.govrsc.org |

| 4,4'-diaryl-2,2'-bipyrroles | Cyclization | 2,7,12,17-tetraaryl-porphycenes | researchgate.net |

Building Block for Corroles

Corroles are another important class of porphyrinoids that are structurally related to porphyrins but are distinguished by a direct linkage between two pyrrole rings, thus incorporating a this compound unit within their trianionic macrocyclic core. nih.govresearchgate.net The synthesis of the corrole (B1231805) macrocycle can be achieved through various routes. One common method is the oxidative cyclization of a,c-biladienes. nih.gov A more refined approach that often yields corroles with a reduced likelihood of porphyrin co-formation is the [2+2] condensation. This strategy involves coupling a dipyrromethane-dicarbinol with a this compound unit. scielo.org.zaresearchgate.net Yields for this type of synthesis are typically up to 12%. scielo.org.zaresearchgate.net For example, A3 and trans-A2B tris-aryl corroles have been synthesized using a BF3·Et2O-catalyzed condensation of dipyrromethane–dicarbinol and 2,2′-bipyrrole in a 1:1 ratio. researchgate.netalfa-chemistry.com

Building Block for Sapphyrins

Sapphyrins are pentapyrrolic "expanded porphyrins" that are recognized as the first of this class to be reported. nih.gov The distinctive structure of sapphyrin features a penta-azaheterocyclic core that contains both a this compound and a tripyrrane moiety as its constituent building blocks. nih.gov Following its initial discovery, an optimized synthesis for sapphyrin was later developed by the groups of Sessler and Ibers. nih.gov While some synthetic routes to sapphyrins have been developed to bypass the preparation of bipyrrolic intermediates, the fundamental structure of the sapphyrin core is defined by the inclusion of the this compound unit. nih.govlsu.edu

Applications in Catalysis

The macrocyclic systems derived from this compound, particularly corroles, have been investigated for their catalytic properties. alfa-chemistry.com Corroles, as porphyrin analogs containing the bipyrrole linkage, can form stable complexes with a variety of metal ions. scielo.org.za These metallated macrocycles are the active species in many catalytic reactions. The unique electronic structure and coordination chemistry of metallocorroles, influenced by the integrated this compound unit, make them effective catalysts in various chemical transformations. alfa-chemistry.com

Molecular Electronics

The inherent electronic properties of this compound make it a promising component for applications in molecular electronics. cymitquimica.com Its ability to be incorporated into extended, conjugated systems is key to this potential. nih.gov Polymers and oligomers based on this compound can be designed to function as "molecular wires," which are compounds intended to replace traditional metal wiring in electronic and optoelectronic devices. acs.orgnih.gov For example, sterically hindered pyrrole derivatives have been used to create highly conductive polypyrroles where the rigid molecular scaffold limits cross-communication between adjacent conducting strands. acs.org This results in loosely packed polymer chains with defined conductivity windows, a desirable feature for molecular-scale wires and sensory applications. acs.org The synthesis of oligo(phenylene ethynylene)s, which serve as rigid rod molecular-scale wires, provides a framework for how this compound-based systems could be integrated into molecular devices. aau.dk

Optoelectronic Applications

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a range of optoelectronic applications. nih.gov These applications leverage the ability of these compounds to interact with light and conduct charge, properties that can be finely tuned through chemical modification.

Advanced Organic Materials for Photodetectors and Sensors

Derivatives of this compound have shown potential in the development of advanced organic materials for photodetectors and sensors. Polypyrrole (PPy), a polymer synthesized from pyrrole monomers, is a well-studied conducting polymer with applications in electronics. researchgate.net By incorporating this compound units into polymer structures, it is possible to create materials with enhanced optoelectronic properties.

For instance, nanocomposites of polypyrrole with materials like bismuth(III) oxide (Bi2O3) have been fabricated into thin-film optoelectronic photodetectors. nih.gov These devices exhibit high sensitivity to light, with a significant increase in photocurrent density upon illumination. The porous structure of these nanocomposites, with Bi2O3 nanoparticles embedded in a Ppy matrix, enhances photon absorption and surface interactions, contributing to their performance. nih.gov

Furthermore, the photoluminescence properties of bipyrrole derivatives are of interest for sensor applications. Some bipyrrole derivatives exhibit intense luminescence with high quantum efficiency and short lifetimes, making them suitable for use in optical sensing technologies. optica.org The introduction of various substituents onto the this compound core allows for the tuning of these photophysical properties to meet the specific requirements of different sensing applications. nih.gov

Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in demand for applications in optical computing, data storage, and optical limiting. scirp.org Conjugated polymers, such as those derived from pyrrole, are a class of materials that have attracted attention for their NLO properties due to their extensive π-electron delocalization. scirp.org

The NLO properties of polypyrrole and its derivatives can be influenced by the introduction of different aromatic segments and substituent groups. scirp.org Research has shown that while polypyrrole itself may exhibit saturable absorption, its derivatives can display reverse saturable absorption, a desirable property for optical limiting applications. scirp.org The third-order NLO susceptibility of these materials can be tailored by modifying their chemical structure, highlighting the potential to design and synthesize new NLO materials based on the this compound framework.

Theoretical studies on derivatives of similar π-conjugated systems suggest that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. nih.gov By applying these design principles to this compound-based molecules, it may be possible to create novel organic NLO materials with superior performance. The inherent versatility of the this compound structure allows for a wide range of chemical modifications to optimize these properties.

Supramolecular Chemistry and Host Materials

The ability of this compound to engage in specific non-covalent interactions makes it a valuable component in the field of supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures. The resulting supramolecular assemblies have potential applications in areas such as materials science and molecular recognition.

N-H…π Interactions and Crystal Packing

In the solid state, the crystal packing of this compound is significantly influenced by N-H…π interactions. iucr.org In the crystal structure of this compound, the molecules are linked into a herringbone structure through these short interactions, where the hydrogen atom of the N-H group of one molecule interacts with the π-electron cloud of an adjacent pyrrole ring. iucr.orgresearchgate.net This edge-to-face orientation is a key stabilizing factor in the crystal lattice. researchgate.net

The distance of this N-H…π interaction has been determined to be 2.499 (19) Å. iucr.orgresearchgate.net This type of interaction is also observed in the crystal packing of pyrrole itself and is suggested to be a stabilizing factor in the structures of proteins. researchgate.net The presence of these directional interactions demonstrates the potential of the this compound unit to direct the formation of specific solid-state architectures.

The table below summarizes the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C8H8N2 |

| Molecular Weight | 132.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.9500 (2) |

| b (Å) | 6.7650 (2) |

| c (Å) | 8.4363 (3) |

| β (°) | 96.746 (2) |

| Volume (ų) | 337.22 (2) |

Design of Oligopyrroles for Supramolecular Assemblies

Functionally substituted 2,2'-bipyrroles are crucial building blocks for the synthesis of larger oligopyrrole systems and macrocycles. These oligopyrroles can be designed to self-assemble into complex supramolecular structures through various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netresearchgate.net

Acyclic oligopyrroles have been shown to form a variety of supramolecular assemblies, such as metal coordination polymers, solid-state assemblies of anion receptors, and anion-responsive supramolecular gels. researchgate.net The design of these systems often involves the strategic placement of functional groups on the oligopyrrole backbone to control the assembly process and the properties of the resulting material.

For example, the introduction of aliphatic chains can lead to the formation of anion-responsive gels, while the incorporation of specific binding sites allows for the creation of solid-state assemblies that can recognize and bind anions. researchgate.net The ability to create such organized structures from acyclic π-conjugated oligopyrroles opens up possibilities for the development of new materials with tailored functions.

Biological Activities and Medicinal Chemistry Research

Antimicrobial Properties

Derivatives of 2,2'-bipyrrole have shown considerable antimicrobial activity against a variety of pathogens. The planar structure of these compounds is thought to facilitate their interaction with microbial cells, leading to the disruption of essential cellular processes.

Efficacy Against Specific Bacteria (e.g., Escherichia coli)

Research has highlighted the effectiveness of certain this compound derivatives against Gram-negative bacteria such as Escherichia coli. For instance, a study on 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) demonstrated a significant reduction in the growth of E. coli without exhibiting cytotoxic effects on human cells. Similarly, other bipyrrole compounds have been shown to inhibit the growth of E. coli with notable minimum inhibitory concentrations (MIC). The antibacterial effect of prodigiosin (B1679158), a tripyrrole pigment containing the 4-methoxy-2,2'-bipyrrole ring system, has also been evaluated against E. coli, among other bacteria. researchgate.net

The following table summarizes the antimicrobial activity of selected this compound derivatives against Escherichia coli.

| Compound/Derivative | Observation |

| 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) | Significant reduction in E. coli growth. |

| Unspecified bipyrrole derivative | Inhibition of E. coli growth with a MIC of 32 µg/mL. |

| Prodigiosin | Exhibited antibacterial effects against E. coli. researchgate.net |

| Copper complex with 2,2'-bipyridine (B1663995) and acrylate | Showed activity against E. coli with a MIC of 128 μg mL-1. nih.gov |

Potential as Novel Antimicrobial Agents

The demonstrated efficacy of this compound derivatives against various bacteria, including drug-resistant strains, underscores their potential as a new class of antimicrobial agents. nih.gov Their mechanisms of action are believed to involve the inhibition of cell division and disruption of cellular processes. Some derivatives, such as certain copper and zinc complexes, have also shown the ability to inhibit efflux pumps in bacteria, which could help in overcoming multidrug resistance. nih.gov The broad-spectrum antimicrobial effects of compounds like prodigiosin further support the exploration of the this compound scaffold in developing new treatments for bacterial infections.

Anticancer and Cytotoxic Activities

The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively investigated. These compounds have been shown to induce cell death through multiple mechanisms, making them promising candidates for cancer therapy.

Modulation of Cellular Targets (e.g., enzymes, receptors)

Derivatives of this compound can exert their anticancer effects by interacting with and modulating the activity of key cellular targets. For example, prodigiosins, which contain a this compound core, are known to inhibit the phosphorylation and activation of JAK-3, a tyrosine kinase involved in cancer cell signaling. nih.gov Some bipyrrole derivatives can also act as ligands for the aryl hydrocarbon receptor (AHR), influencing gene expression related to metabolism. Furthermore, molecular docking studies have suggested that certain 2,2'-bipyridine derivatives can interact with and modulate the activity of AKT and BRAF, two crucial proteins in cancer progression. dovepress.com Obatoclax, a small molecule indole (B1671886) bipyrrole compound, has been shown to inhibit several members of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov

Induction of Oxidative Stress

A significant mechanism underlying the anticancer activity of this compound derivatives is the induction of oxidative stress in cancer cells. Cancer cells often have a disrupted redox balance, making them more susceptible to further increases in reactive oxygen species (ROS). mdpi.comfrontiersin.org Bipyrrole compounds can elevate ROS levels, leading to oxidative damage to DNA, proteins, and lipids, which ultimately triggers apoptosis. nih.gov For instance, certain 2,2'-bipyridine derivatives have been shown to cause a threefold increase in ROS levels in hepatocellular carcinoma (HepG2) cells, leading to mitochondrial membrane depolarization and apoptosis. nih.gov This pro-oxidative strategy is a promising approach for selectively targeting cancer cells. mdpi.com

The table below presents findings on the induction of oxidative stress by this compound derivatives.

| Derivative Type | Cell Line | Key Findings |

| 2,2'-Bipyridine derivatives | HepG2 | Induced a threefold rise in ROS levels and 95% mitochondrial membrane depolarization. nih.gov |

| Unspecified bipyrrole derivatives | Cancer cells | Induce oxidative stress leading to apoptosis through DNA damage and mitochondrial dysfunction. |

| Bis-lawsone derivatives | Human glioma cells (CCF-4) | Differentially induced intracellular ROS in cancer cells compared to normal cells. plos.org |

DNA Intercalation and Disruption of Replication/Transcription

The planar structure of the bipyrrole ring system allows some of its derivatives to intercalate into the DNA double helix. This non-covalent interaction can distort the DNA structure, leading to the inhibition of crucial cellular processes like DNA replication and transcription. unime.itnih.gov By inserting themselves between the base pairs of DNA, these compounds can block the machinery responsible for reading and copying the genetic material, ultimately leading to cell death. unime.itsci-hub.se Prodigiosins have also been found to facilitate oxidative double-strand DNA cleavage, particularly in the presence of copper, providing another mechanism for their cytotoxic effects. nih.gov

Photodynamic Therapy (PDT) Applications